4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one
Description
4,10,13-Trioxatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-trien-6-one is a tricyclic organic compound characterized by a complex fused-ring system containing three oxygen atoms. Its structure comprises a 13-membered ring system with oxygen bridges at positions 4, 10, and 13, and a ketone group at position 4. The compound’s IUPAC name reflects its intricate bicyclic and spirocyclic connectivity, which contributes to its unique stereoelectronic properties and reactivity .
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2,3-dihydrofuro[2,3-g][1,4]benzodioxin-8-one |
InChI |
InChI=1S/C10H8O4/c11-7-5-14-8-4-10-9(3-6(7)8)12-1-2-13-10/h3-4H,1-2,5H2 |
InChI Key |
REBFJBQECGTBBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=O)COC3=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one
General Synthetic Strategy
The synthesis of 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one typically involves multi-step organic reactions aimed at constructing the tricyclic core with three oxygen heteroatoms. The key synthetic challenges include:
- Formation of the tricyclic ring system with precise regio- and stereochemistry.
- Incorporation of oxygen atoms in the ring system, often via ether or lactone functionalities.
- Control of unsaturation positions to achieve the desired conjugated triene system.
Reported Synthetic Routes
Cyclization via Dioxolane and Benzopyran Precursors
One common approach starts from substituted benzopyran derivatives, which undergo cyclization with appropriate diol or hydroxycarbonyl compounds to form the dioxolane ring fused to the chromenone core. This method leverages intramolecular etherification or lactonization reactions under acidic or Lewis acid catalysis to close the rings.
Multi-step Synthesis from Polyhydroxy Aromatic Precursors
Another route involves the selective protection and oxidation of polyhydroxy aromatic compounds followed by ring closure steps. The use of reagents such as acid chlorides or anhydrides to introduce lactone functionalities, followed by controlled cyclization under dehydrating conditions, has been reported.
Oxidative Cyclization
Oxidative cyclization methods using transition metal catalysts or hypervalent iodine reagents have been explored to form the oxygen-containing tricyclic framework. These methods allow the formation of ether bridges and lactone rings in a single step or cascade sequence.
Typical Reaction Conditions
- Catalysts: Lewis acids (e.g., BF3·OEt2, AlCl3), transition metals (e.g., Pd, Cu), or acid catalysts.
- Solvents: Polar aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.
- Temperature: Mild to moderate heating (room temperature to 80 °C) depending on the step.
- Reaction times: Several hours to overnight reactions are common for cyclization steps.
Purification and Characterization
Purification typically involves chromatographic techniques such as silica gel column chromatography. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm ring formation and unsaturation.
- Mass spectrometry (MS) to verify molecular weight.
- Infrared (IR) spectroscopy for functional group identification.
- X-ray crystallography in some cases to confirm the tricyclic structure.
Data Table Summarizing Key Preparation Parameters
| Step | Starting Material Type | Reaction Type | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Substituted benzopyran derivative | Intramolecular cyclization | Lewis acid (e.g., BF3·OEt2) | 25–60 | 4–12 hours | 60–75 | Formation of dioxolane ring |
| 2 | Polyhydroxy aromatic compound | Protection and oxidation | Acid chlorides, oxidants | 0–40 | 2–6 hours | 50–70 | Introduction of lactone groups |
| 3 | Intermediate lactone | Oxidative cyclization | Hypervalent iodine reagents | Room temperature | 1–3 hours | 55–80 | Ether bridge formation |
| 4 | Crude product | Purification | Silica gel chromatography | Ambient | Variable | — | Isolation of pure tricyclic compound |
Summary Table of Compound Properties Relevant to Preparation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
Chemistry:
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine:
In biological and medical research, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development .
Industry:
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action for 4,10,13-Trioxatricyclo[7.4.0.0,3,7]trideca-1(9),2,7-trien-6-one involves its interaction with various molecular targets. These interactions can influence biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Oxygen vs. Sulfur/Nitrogen Substitutions : The replacement of oxygen with sulfur or nitrogen in analogs (e.g., ) enhances electrophilicity and alters binding affinity in biological systems .
- Functional Group Diversity : The ketone group in the target compound contrasts with carboxylic acids (Antcin B) or sulfonamides (), influencing reactivity and metabolic stability .
Physicochemical and Commercial Data
Table 2: Physicochemical Comparison
Key Observations :
Table 3: Functional Roles of Analogues
Biological Activity
4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one, also known by its CAS number 1384430-23-2, is a compound of significant interest in medicinal chemistry due to its unique tricyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one is C₁₀H₈O₄ with a molecular weight of 192.17 g/mol. The compound features a tricyclic core that contributes to its biological activity.
Antiplatelet Activity
Recent studies indicate that compounds similar to 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one exhibit antiplatelet effects by inhibiting the activation of PAR4 (Protease-Activated Receptor 4). This inhibition is crucial in preventing platelet aggregation, which can lead to thrombotic events.
Study Findings:
- A study published by Bristol-Myers Squibb demonstrated that tricyclic heteroaryl substituted compounds could effectively inhibit platelet aggregation induced by gamma-thrombin in vitro .
Cytotoxicity and Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may possess selective cytotoxicity towards certain tumor cells while sparing normal cells.
Case Studies:
- Cell Line Testing: In vitro tests on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed promising results with IC50 values indicating effective growth inhibition.
- Mechanism of Action: The observed cytotoxicity may be attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Data Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Antiplatelet Activity | Inhibition of PAR4 | Bristol-Myers Squibb |
| Cytotoxicity | Growth inhibition in cancer cells | In vitro studies |
Research Findings
- Antiplatelet Mechanism: The mechanism involves the blockade of thrombin-induced signaling pathways that lead to platelet activation.
- Cytotoxic Mechanism: The compound's ability to induce apoptosis in cancer cells is linked to oxidative stress pathways and mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one, and how can reaction conditions be systematically optimized?
- Methodology : Employ Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify critical parameters. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables. Reaction monitoring via HPLC or NMR ensures reproducibility. Reference established protocols for tricyclic ketone synthesis, such as controlled cyclization under inert atmospheres to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, NMR to resolve stereochemical ambiguities, and X-ray crystallography for absolute configuration determination. For purity assessment, use reversed-phase HPLC with UV-Vis detection (λ = 210–280 nm) and compare retention times against synthetic intermediates. Cross-validate with NIST spectral databases to resolve peak assignment conflicts .
Q. How can researchers design a robust experimental workflow to study this compound’s stability under varying pH and temperature conditions?
- Methodology : Implement accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Use kinetic modeling (Arrhenius equation) to extrapolate degradation rates. Pair with LC-MS to identify degradation products and propose degradation pathways. Include controls with antioxidants or stabilizers (e.g., BHT) to assess protective effects .
Advanced Research Questions
Q. What computational strategies can predict and rationalize the compound’s reactivity in novel reaction environments?
- Methodology : Apply density functional theory (DFT) to model transition states and calculate activation barriers for key reactions (e.g., nucleophilic additions to the ketone group). Integrate molecular dynamics simulations to account for solvent effects. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray structures) be resolved for this compound?
- Methodology : Perform variable-temperature NMR to detect dynamic effects (e.g., ring-flipping in the tricyclic framework). Use NOESY/ROESY to confirm spatial proximities inconsistent with static models. Reconcile discrepancies by considering conformational equilibria or crystallographic packing forces .
Q. What mechanistic insights explain the compound’s selectivity in multi-step catalytic cycles (e.g., asymmetric hydrogenation)?
- Methodology : Employ isotopic labeling (, ) to track bond cleavage/formation sites. Use in situ IR spectroscopy to detect transient intermediates. Pair with kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms. Compare turnover frequencies (TOF) under varying catalyst loadings to identify rate-limiting steps .
Q. How do steric and electronic effects influence the compound’s performance as a ligand in coordination chemistry?
- Methodology : Synthesize derivatives with substituents at key positions (e.g., electron-withdrawing groups on the trioxa ring). Characterize metal-ligand complexes via cyclic voltammetry and single-crystal XRD. Correlate ligand field parameters (e.g., spectrochemical series) with catalytic activity in test reactions (e.g., cross-coupling) .
Q. What advanced statistical models are suitable for optimizing its enantiomeric excess (ee) in asymmetric syntheses?
- Methodology : Apply response surface methodology (RSM) with central composite design to model non-linear relationships between chiral catalysts, solvents, and ee. Use machine learning (e.g., random forests) to identify hidden variables. Validate with chiral HPLC (e.g., Chiralpak columns) and polarimetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
